2-(3-(Benzyloxy)propyl)propane-1,3-diol
Overview
Description
2-(3-(Benzyloxy)propyl)propane-1,3-diol is an organic compound with the molecular formula C13H20O3. It is characterized by the presence of a benzyloxy group attached to a propane-1,3-diol backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)propyl)propane-1,3-diol typically involves the reaction of propane-1,3-diol with benzyl alcohol under acidic conditions to form the benzyloxy derivative. This reaction is catalyzed by an acid, which facilitates the etherification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)propyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include benzyl alcohol derivatives, aldehydes, carboxylic acids, and substituted ethers .
Scientific Research Applications
2-(3-(Benzyloxy)propyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)propyl)propane-1,3-diol involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1,2-propanediol: Similar in structure but with different positioning of the benzyloxy group.
2-Benzyloxy-1,3-propanediol: Another isomer with the benzyloxy group attached to a different carbon atom.
1-Benzylglycerol: A related compound with a benzyl group instead of a benzyloxy group.
Uniqueness
2-(3-(Benzyloxy)propyl)propane-1,3-diol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its benzyloxy group provides a versatile site for chemical modifications, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-(3-phenylmethoxypropyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-9-13(10-15)7-4-8-16-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJFSQQRBRPBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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